
N-(tert-Butyl)-2-(quinolin-4-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(tert-Butyl)-2-(quinolin-4-yl)acetamide is an organic compound that features a tert-butyl group attached to an acetamide moiety, which is further connected to a quinoline ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(tert-Butyl)-2-(quinolin-4-yl)acetamide typically involves the reaction of quinoline-4-carboxylic acid with tert-butylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out under anhydrous conditions and often requires a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
N-(tert-Butyl)-2-(quinolin-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group or the acetamide moiety can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles, depending on the desired substitution product
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction could produce amine derivatives.
科学的研究の応用
N-(tert-Butyl)-2-(quinolin-4-yl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N-(tert-Butyl)-2-(quinolin-4-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl group provides steric hindrance, which can influence the binding affinity and selectivity of the compound. The quinoline ring is known to interact with various biological targets, potentially leading to inhibition or activation of specific pathways.
類似化合物との比較
Similar Compounds
- N-(tert-Butyl)-2-(quinolin-3-yl)acetamide
- N-(tert-Butyl)-2-(quinolin-2-yl)acetamide
- N-(tert-Butyl)-2-(isoquinolin-4-yl)acetamide
Uniqueness
N-(tert-Butyl)-2-(quinolin-4-yl)acetamide is unique due to the position of the quinoline ring, which can significantly influence its chemical reactivity and biological activity. The tert-butyl group also imparts distinct steric and electronic properties, differentiating it from other similar compounds.
特性
分子式 |
C15H18N2O |
|---|---|
分子量 |
242.32 g/mol |
IUPAC名 |
N-tert-butyl-2-quinolin-4-ylacetamide |
InChI |
InChI=1S/C15H18N2O/c1-15(2,3)17-14(18)10-11-8-9-16-13-7-5-4-6-12(11)13/h4-9H,10H2,1-3H3,(H,17,18) |
InChIキー |
HVZWNNIAMLNQJV-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)NC(=O)CC1=CC=NC2=CC=CC=C12 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



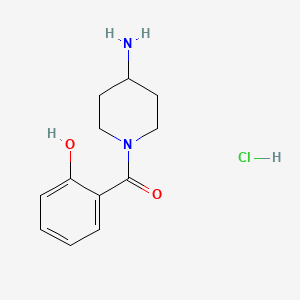
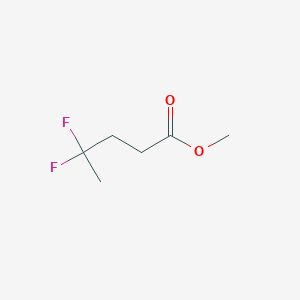
![4-[1,3-bis[(2-methoxyphenyl)methyl]-1,3-diazinan-2-yl]-N,N-bis(2-chloroethyl)-3-methylaniline](/img/structure/B14014959.png)
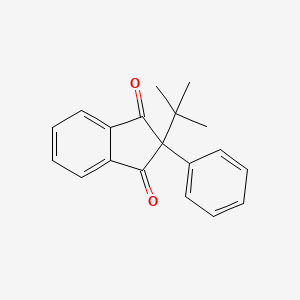

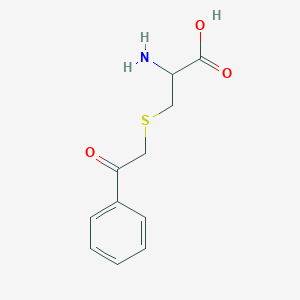

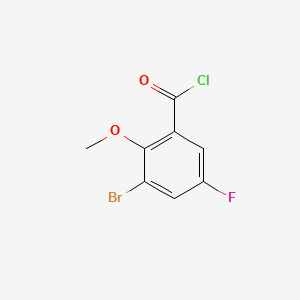
![3-(4-chloro-3-nitro-phenyl)-N-[(3,5-dibromo-4-hydroxy-phenyl)thiocarbamoyl]prop-2-enamide](/img/structure/B14015016.png)




